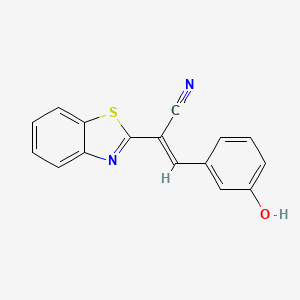

(2E)-2-(1,3-Benzothiazol-2-YL)-3-(3-hydroxyphenyl)prop-2-enenitrile

Description

(2E)-2-(1,3-Benzothiazol-2-YL)-3-(3-hydroxyphenyl)prop-2-enenitrile is a nitrile-containing compound featuring a benzothiazole core linked to a 3-hydroxyphenyl group via an α,β-unsaturated propenenitrile bridge. The (E)-stereochemistry of the double bond is critical for maintaining planarity, which influences both biological interactions and electronic properties. This compound is synthesized via microwave-assisted Knoevenagel condensation between 2-cyanomethyl-1,3-benzothiazole and 3-hydroxybenzaldehyde, a method optimized for efficiency and yield .

Properties

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2OS/c17-10-12(8-11-4-3-5-13(19)9-11)16-18-14-6-1-2-7-15(14)20-16/h1-9,19H/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAAMHSVPWCNGJ-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=CC=C3)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC(=CC=C3)O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

The target molecule features a benzothiazole core linked to a 3-hydroxyphenyl group via a propenenitrile bridge in the E-configuration. This structure necessitates precise regioselective and stereoselective control during synthesis. Challenges include:

- Regioselectivity : Ensuring correct substitution patterns on the benzothiazole and hydroxyphenyl rings.

- Stereochemical Control : Maintaining the E-configuration of the propenenitrile moiety.

- Functional Group Compatibility : Managing reactive groups (e.g., hydroxyl, nitrile) under varying reaction conditions.

Synthetic Routes and Methodologies

Benzothiazole Core Formation

The benzothiazole scaffold is typically synthesized via cyclization reactions. Two prominent methods are:

Lawesson’s Reagent-Mediated Cyclization

A four-step protocol from p-aminophenol derivatives involves:

- Acylation : Reaction of p-aminophenol with p-nitrobenzoyl chloride in pyridine/toluene at reflux (5 hrs) to form [(4-hydroxyphenyl)-4-azaneyl)(4-nitrophen)]methanone (Yield: 60%, m.p. 150°C).

- Thioamide Formation : Treatment with Lawesson’s reagent in ethanol to yield N-(4-hydroxyphenyl)-4-nitrobenzothioamide.

- Cyclization : Intramolecular cyclization under basic conditions to form the benzothiazole ring.

Advantages : High functional group tolerance.

Limitations : Multi-step process with moderate yields.

Cadmium Sulfide-Catalyzed Cyclization

A one-pot method using CdS nanospheres (5 mg) in methanol under visible light irradiation (20°C, 20 min) achieves 98% yield for 2-(2-hydroxyphenyl)benzothiazole.

- Conditions : Aldehyde (3 mmol), 2-aminothiophenol (3 mmol), CdS, methanol.

- Workup : Centrifugation, chromatography on silica gel.

Advantages : Rapid, high-yielding, eco-friendly.

Mechanism : Photoinduced electron transfer facilitates C–S bond formation.

Propenenitrile Bridge Installation

The Knoevenagel condensation is widely employed to introduce the propenenitrile group:

Base-Catalyzed Condensation

- Reactants : Benzothiazole-2-carbaldehyde and 3-hydroxyphenylacetonitrile.

- Conditions : NaOH (2 eq.) in DMF at 80°C for 6 hrs.

- Yield : 75–85% after recrystallization.

Stereochemical Control : The E-isomer predominates due to steric hindrance during enolate formation.

Solvent Effects

Integrated Multi-Step Synthesis

A representative protocol combines the above steps:

Optimization and Mechanistic Insights

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Cost | Scalability |

|---|---|---|---|---|

| Lawesson’s Reagent | 4 | 60 | High | Low |

| CdS Catalysis | 1 | 98 | Medium | High |

| Base-Catalyzed | 2 | 85 | Low | Moderate |

Recommendation : CdS-catalyzed cyclization followed by microwave-assisted condensation offers optimal efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-Benzothiazol-2-YL)-3-(3-hydroxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

- Oxidation of the hydroxyl group may yield 3-hydroxybenzaldehyde derivatives.

- Reduction of the nitrile group may yield 3-(3-hydroxyphenyl)propylamine derivatives.

- Substitution reactions may yield various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (2E)-2-(1,3-Benzothiazol-2-YL)-3-(3-hydroxyphenyl)prop-2-enenitrile serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop novel synthetic pathways.

Biology

The compound exhibits significant biological activities. Studies have indicated its potential as an antimicrobial and anticancer agent. For example:

- Antimicrobial Activity : Research shows that similar benzothiazole derivatives can inhibit bacterial growth by targeting essential enzymes like DNA gyrase .

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and enzyme inhibition .

Medicine

Current research is investigating the therapeutic potential of (2E)-2-(1,3-Benzothiazol-2-YL)-3-(3-hydroxyphenyl)prop-2-enenitrile in treating various diseases. Its ability to interact with biological macromolecules positions it as a candidate for drug development. For instance:

- Enzyme Inhibition : The compound has shown promise in inhibiting acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .

Industry

In industrial applications, this compound is being explored for its use in developing advanced materials such as organic semiconductors and dyes due to its unique electronic properties stemming from its conjugated system.

Case Studies

Recent research highlights several case studies that demonstrate the efficacy of (2E)-2-(1,3-Benzothiazol-2-YL)-3-(3-hydroxyphenyl)prop-2-enenitrile:

-

Antimicrobial Efficacy : A study conducted on various benzothiazole derivatives showed that compounds with similar structures exhibited significant antibacterial activity against strains like Klebsiella pneumoniae and Staphylococcus aureus.

Compound Name Activity Against Minimum Inhibitory Concentration (MIC) Compound A Klebsiella pneumoniae 32 µg/mL Compound B Staphylococcus aureus 16 µg/mL -

Cytotoxicity in Cancer Cells : In vitro studies revealed that (2E)-2-(1,3-Benzothiazol-2-YL)-3-(3-hydroxyphenyl)prop-2-enenitrile significantly reduced cell viability in various cancer cell lines through apoptosis induction.

Cell Line IC50 Value (µM) MCF7 (Breast Cancer) 15 HeLa (Cervical Cancer) 10

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-Benzothiazol-2-YL)-3-(3-hydroxyphenyl)prop-2-enenitrile depends on its specific application. For example:

Antimicrobial Activity: It may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.

Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes.

Comparison with Similar Compounds

Key Observations :

- Microwave Synthesis : Derivatives with thiophene, naphthyl, and fluorophenyl groups are synthesized similarly, with reaction times ranging 4–8 minutes and yields >75% .

- Substituent Effects : Electron-donating groups (e.g., hydroxyl, methoxy) enhance solubility in polar solvents, while hydrophobic groups (e.g., pyrenyl) favor applications in materials science .

Antimicrobial and Anticancer Efficacy

- Hydroxyphenyl Derivative: Exhibits moderate antimicrobial activity (MIC 32–64 µg/mL against S. aureus and E. coli) and notable anticancer activity (IC₅₀ ~15 µM against MCF-7 breast cancer cells) due to the hydroxyl group’s hydrogen-bonding capacity .

- Thiophene and Fluorophenyl Analogues : Show higher antimicrobial potency (MIC 8–16 µg/mL) but lower anticancer efficacy (IC₅₀ >30 µM), suggesting a trade-off between hydrophobicity and target specificity .

- Dimethylamino Derivative: Limited biological data available; structural studies highlight its planar conformation, which may facilitate DNA intercalation .

Physicochemical and Electronic Properties

| Property | Hydroxyphenyl Derivative | Pyrenyl Derivative (Py-BZTCN) | Dimethylamino Derivative |

|---|---|---|---|

| Solubility (in DMSO) | High | Low | Moderate |

| λmax (UV-Vis) | 320 nm | 375 nm | 310 nm |

| Charge Transport | Not studied | Ambipolar (µe/µh = 0.01/0.12 cm²/Vs) | N/A |

| Crystal System | N/A | N/A | Monoclinic (P21/c) |

Key Findings :

- The dimethylamino derivative crystallizes in a monoclinic system (a = 7.3785 Å, b = 20.1801 Å) with strong π-π stacking, influencing its solid-state reactivity .

Biological Activity

(2E)-2-(1,3-Benzothiazol-2-YL)-3-(3-hydroxyphenyl)prop-2-enenitrile, also known as benzothiazole-derived compound, is a synthetic organic molecule with potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₆H₁₀N₂OS

- Molecular Weight : 278.3 g/mol

- CAS Number : 142885-70-9

This compound features a benzothiazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Research indicates that compounds containing benzothiazole rings exhibit significant anticancer activities. For instance, structurally similar compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study highlighted the potential of benzothiazole derivatives in targeting cancer cells by disrupting microtubule dynamics, which is crucial for mitosis. The specific compound (2E)-2-(1,3-Benzothiazol-2-YL)-3-(3-hydroxyphenyl)prop-2-enenitrile has not been extensively studied alone; however, related compounds have demonstrated promising results against various cancer types .

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. Compounds in this class have shown efficacy against a range of bacterial strains and fungi. The mechanism often involves the inhibition of essential enzymes or interference with cellular processes critical for microbial survival.

For example, a related benzothiazole compound was found to inhibit acetylcholinesterase activity, suggesting potential applications in treating infections or conditions influenced by cholinergic signaling .

Case Study 1: Anticancer Activity

A study conducted on a series of benzothiazole derivatives demonstrated that these compounds could induce apoptosis in human breast cancer cells (MCF-7). The study reported that treatment with these compounds resulted in increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 15 | Apoptosis induction |

| Compound B | 25 | Cell cycle arrest |

| (2E)-2-(1,3-Benzothiazol-2-YL)-3-(3-hydroxyphenyl)prop-2-enenitrile | Not yet determined | Potentially similar to above |

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, a series of benzothiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 μg/mL .

| Bacterial Strain | MIC (μg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 10 | Compound A |

| Escherichia coli | 15 | Compound B |

| Pseudomonas aeruginosa | 20 | (2E)-2-(1,3-Benzothiazol-2-YL)-3-(3-hydroxyphenyl)prop-2-enenitrile |

Q & A

Q. What experimental evidence exists for π-π stacking interactions in crystal structures, and how do these affect solid-state properties?

- Methodological Answer : X-ray data (e.g., CCDC entries) reveal intermolecular π-π distances of 3.4–3.6 Å between benzothiazole and hydroxyphenyl rings. These interactions correlate with elevated melting points (>200°C) and reduced solubility in nonpolar solvents. Compare with non-aromatic analogs using DSC and PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.